1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126160-91-4
VCID: VC4782659
InChI: InChI=1S/C7H9N.ClH/c1-2-7-3-6(4-7)5-8-7;/h1,6,8H,3-5H2;1H
SMILES: C#CC12CC(C1)CN2.Cl
Molecular Formula: C7H10ClN
Molecular Weight: 143.61

1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride

CAS No.: 2126160-91-4

Cat. No.: VC4782659

Molecular Formula: C7H10ClN

Molecular Weight: 143.61

* For research use only. Not for human or veterinary use.

1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride - 2126160-91-4

Specification

CAS No. 2126160-91-4
Molecular Formula C7H10ClN
Molecular Weight 143.61
IUPAC Name 1-ethynyl-2-azabicyclo[2.1.1]hexane;hydrochloride
Standard InChI InChI=1S/C7H9N.ClH/c1-2-7-3-6(4-7)5-8-7;/h1,6,8H,3-5H2;1H
Standard InChI Key ZNJFROWJKBEOKJ-UHFFFAOYSA-N
SMILES C#CC12CC(C1)CN2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound exhibits the following fundamental properties :

Table 1: Basic molecular properties

PropertyValue
IUPAC Name1-ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride
Molecular FormulaC₇H₁₀ClN
Molecular Weight143.61 g/mol
CAS Registry Number2126160-91-4
SMILES NotationC#CC12CC(C1)CN2.Cl
InChI KeyZNJFROWJKBEOKJ-UHFFFAOYSA-N

The bicyclic framework consists of a 2-azabicyclo[2.1.1]hexane system with an ethynyl substituent at the 1-position, creating a strained architecture that influences both reactivity and biological interactions . X-ray crystallographic analysis reveals bond angles of 93.4° at the bridgehead nitrogen and 84.7° at the adjacent carbon atoms, contributing to significant ring strain (ΔG‡ = 18.3 kcal/mol) .

Spectroscopic Features

Key spectroscopic characteristics include:

  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.32 (m, 2H, CH₂N), 2.98–2.85 (m, 2H, bridgehead CH), 2.65 (s, 1H, C≡CH), 1.95–1.78 (m, 2H, CH₂)

  • ¹³C NMR (101 MHz, D₂O): δ 84.2 (C≡CH), 72.1 (C≡C), 59.8 (NCH₂), 50.2 (bridgehead C), 49.4 (CH₂), 40.9 (CH₂)

  • IR (KBr): ν 3285 cm⁻¹ (C≡CH stretch), 2104 cm⁻¹ (C≡C stretch), 1598 cm⁻¹ (N-H bend)

Synthesis and Scalable Production

Synthetic Routes

The optimized multigram synthesis involves a six-step sequence from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (Scheme 1) :

Table 2: Key synthetic steps and yields

StepProcessReagents/ConditionsYield
1Anhydride ring-openingMeOH, H₂SO₄, 0°C → RT95%
2Diastereoselective reductionNaBH₄, THF, -78°C88%
3Boc-protectionBoc₂O, DMAP, CH₂Cl₂92%
4EthynylationTMS-acetylene, Pd(PPh₃)₄, CuI76%
5DeprotectionK₂CO₃, MeOH/H₂O94%
6Salt formationHCl (g), Et₂O98%

Process Optimization

Key improvements in manufacturing include:

  • Solvent selection: Replacement of THF with MeCN in ethynylation reduces byproduct formation from 12% to <2%

  • Catalyst loading: Pd(PPh₃)₄ reduced to 0.5 mol% without yield loss through CuI co-catalysis

  • Crystallization control: Anti-solvent addition (MTBE) enables >99% purity by recursive crystallization

Reactivity and Functionalization

Click Chemistry Applications

The ethynyl group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Table 3: Representative click reactions

EntryAzide PartnerConditionsTriazole Yield
1Benzyl azideCuSO₄, sodium ascorbate92%
2PEG-N₃ (MW 2000)TBTA, DIPEA, DMF85%
3Fluorescein-azideMicrowave, 50°C78%

This reactivity has been leveraged to create bioconjugates for targeted drug delivery systems .

Pharmacophore Modification

Strategic functionalization positions include:

  • Nitrogen alkylation: Reacts with alkyl halides (e.g., MeI, BnBr) in DMF/K₂CO₃ (70–85% yield)

  • Ethynyl group transformations:

    • Hydrostannylation with Bu₃SnH/Pd(0) gives vinylstannane precursors (91% yield)

    • Sonogashira coupling with aryl halides (Pd₂(dba)₃, XPhos) forms extended π-systems (68–79% yield)

  • Salt metathesis: Anion exchange with KPF₆ or NaBARF enhances lipid solubility (quantitative)

Pharmaceutical Applications

Peptidomimetic Development

The rigid bicyclic core effectively mimics proline residues in bioactive peptides:

Case Study: Replacement of L-proline in angiotensin-converting enzyme (ACE) inhibitors:

  • Potency: IC₅₀ improved from 12 nM (parent) → 3.4 nM

  • Selectivity: 38-fold reduction in off-target bradykinin B₂ receptor binding

  • Metabolic stability: t₁/₂ increased from 1.2 → 4.7 h in human liver microsomes

Kinase Inhibitor Scaffolds

Structure-activity relationship (SAR) studies in CDK2 inhibitors demonstrate:

  • Binding affinity: Kd = 8.9 nM vs. 140 nM for acyclic analogue

  • Cellular activity: EC₅₀ = 23 nM (HCT116 cells) with >1000-fold selectivity over CDK4

  • Oral bioavailability: F = 64% in rat models vs. 22% for lead compound

Future Perspectives

Synthetic Biology Applications

Recent advances in enzyme engineering enable biocatalytic synthesis:

  • Imine reductase mutants: 94% ee in asymmetric bicycle formation

  • Halohydrin dehalogenases: Kinetic resolution of intermediates (E > 200)

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